AT7519 Hydrochloride

Catalog No.
S548316
CAS No.
902135-91-5
M.F
C16H18Cl3N5O2
M. Wt
418.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AT7519 Hydrochloride

CAS Number

902135-91-5

Product Name

AT7519 Hydrochloride

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride

Molecular Formula

C16H18Cl3N5O2

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H

InChI Key

PAOFPNGYBWGKCO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AT7519; AT-7519; AT 7519; AT-7519 HCl.

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl

The exact mass of the compound 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AT7519 Hydrochloride is a highly potent, orally bioavailable, pan-cyclin-dependent kinase (CDK) inhibitor characterized by its exceptional affinity for CDK9, CDK2, CDK4, and CDK5. Unlike standard free-base CDK inhibitors that suffer from poor aqueous solubility and require high concentrations of DMSO for biological assays, the hydrochloride salt form of AT7519 achieves a water solubility of 43 mg/mL, making it highly processable for in vivo dosing formulations such as 0.9% saline . By simultaneously blocking cell cycle progression (via CDK1/2/4/6) and halting transcription (via CDK9-mediated inhibition of RNA polymerase II), AT7519 Hydrochloride rapidly depletes short-lived anti-apoptotic proteins like Mcl-1 [1]. This dual-action profile, combined with its formulation-friendly salt form, makes it a critical benchmark compound for oncology research, particularly in models of multiple myeloma and solid tumors where precise aqueous dosing and complete CDK blockade are required.

Procuring a generic pan-CDK inhibitor or the free base form of AT7519 introduces significant experimental and formulation risks. The free base of AT7519 exhibits poor aqueous solubility, necessitating high concentrations of DMSO which can confound cellular assays through solvent toxicity and complicate in vivo intraperitoneal or oral dosing . In contrast, the hydrochloride salt readily dissolves in water (up to 43 mg/mL) and standard saline, ensuring reproducible bioavailability. Furthermore, substituting AT7519 with first-generation pan-CDK inhibitors like Roscovitine fundamentally alters the pharmacological profile; Roscovitine lacks meaningful activity against CDK4 and CDK6, whereas AT7519 provides comprehensive G1/S phase blockade . Relying on older inhibitors also sacrifices the sub-10 nM CDK9 potency unique to AT7519, resulting in incomplete transcriptional repression of survival proteins and potentially skewed efficacy data in apoptosis-resistant cancer models.

Aqueous Solubility and In Vivo Formulation Compatibility

The hydrochloride salt form of AT7519 was specifically developed to overcome the formulation limitations of the free base. Quantitative solubility profiling demonstrates that AT7519 Hydrochloride achieves a water solubility of 43 mg/mL, allowing for direct dissolution in 0.9% saline for intraperitoneal or oral administration . In contrast, the free base form requires primary dissolution in anhydrous DMSO, which can introduce solvent-induced cytotoxicity and precipitation artifacts upon dilution in aqueous buffers .

Evidence DimensionMaximum aqueous solubility
Target Compound Data43 mg/mL (AT7519 Hydrochloride)
Comparator Or BaselineRequires DMSO for stock solutions; poor aqueous solubility (AT7519 Free Base)
Quantified DifferenceComplete elimination of DMSO requirement for in vivo saline formulations.
ConditionsStandard laboratory temperature, dissolution in pure water or 0.9% saline.

High aqueous solubility ensures that researchers can dose animal models accurately without the confounding toxicological effects of DMSO, ensuring reproducible pharmacokinetic data.

Superior CDK9 Potency for Transcriptional Blockade

AT7519 Hydrochloride exhibits exceptional potency against CDK9, a critical kinase for the phosphorylation of the RNA polymerase II C-terminal domain. In cell-free kinase assays, AT7519 demonstrates a CDK9 IC50 of <10 nM [1]. When compared to first-generation pan-CDK inhibitors like Roscovitine, which show negligible or highly reduced activity against CDK9, AT7519 provides a much more rapid and profound blockade of transcription . This sub-10 nM potency translates directly to the rapid downregulation of short-lived anti-apoptotic proteins such as Mcl-1 in cellular assays.

Evidence DimensionCDK9 Kinase Inhibition (IC50)
Target Compound Data<10 nM
Comparator Or BaselineInactive / >10,000 nM (Roscovitine)
Quantified Difference>1000-fold greater potency against CDK9.
ConditionsCell-free ATP-competitive kinase assay.

Procurement of AT7519 is essential for studies requiring immediate and complete cessation of RNA polymerase II-dependent transcription to overcome apoptosis resistance.

Comprehensive G1/S Phase Blockade via CDK4/6 Inhibition

Unlike older pan-CDK inhibitors that primarily target CDK1 and CDK2, AT7519 Hydrochloride provides robust inhibition of the CDK4/6 axis, which is essential for G1 to S phase transition. AT7519 inhibits CDK4 and CDK6 with IC50 values of 100 nM and 170 nM, respectively [1]. In stark contrast, Roscovitine exhibits virtually no effect on CDK4 or CDK6, with IC50 values exceeding 100 μM . This comprehensive coverage ensures that AT7519 induces a more complete cell cycle arrest across a wider variety of genetically diverse tumor cell lines.

Evidence DimensionCDK4 Kinase Inhibition (IC50)
Target Compound Data100 nM
Comparator Or Baseline>100,000 nM (Roscovitine)
Quantified Difference>1,000-fold higher affinity for CDK4.
ConditionsCell-free kinase assay with GST-pRb substrate.

Buyers evaluating pan-CDK inhibitors for broad-spectrum cell cycle arrest must select AT7519 over older agents to ensure the critical CDK4/6-Rb pathway is effectively blocked.

Unique Secondary Apoptotic Mechanism via GSK-3β Activation

Beyond standard CDK inhibition, AT7519 possesses a highly differentiated secondary mechanism: the activation of Glycogen Synthase Kinase-3 beta (GSK-3β). Treatment with AT7519 decreases the inhibitory phosphorylation of GSK-3β, thereby activating it and driving apoptosis independently of its primary transcriptional inhibition [1]. Standard CDK inhibitors like Flavopiridol or Roscovitine do not share this specific GSK-3β activation profile. In multiple myeloma models, this dual mechanism allows AT7519 to overcome the protective effects of bone marrow stromal cells and cytokines[1].

Evidence DimensionGSK-3β Activation Status
Target Compound DataDecreases inhibitory phosphorylation, activating GSK-3β
Comparator Or BaselineNo direct GSK-3β activation (Standard pan-CDK inhibitors)
Quantified DifferenceUnique induction of apoptosis via a p53-independent, GSK-3β-mediated pathway.
ConditionsMultiple myeloma cell lines (e.g., MM.1S) treated with 0-4 μM AT7519.

This secondary mechanism makes AT7519 uniquely suited for researchers studying drug-resistant hematological malignancies where standard CDK blockade is insufficient.

In Vivo Xenograft Models of Hematological Malignancies

Because AT7519 Hydrochloride features a high aqueous solubility of 43 mg/mL, it is the optimal choice for in vivo efficacy studies, such as multiple myeloma or leukemia xenograft models. Researchers can formulate the compound directly in 0.9% saline for intraperitoneal injection (e.g., 10-15 mg/kg), avoiding the toxicity, precipitation, and variable absorption rates associated with DMSO-dependent free base formulations.

Transcriptional Repression and RNA Polymerase II Studies

Due to its sub-10 nM IC50 against CDK9, AT7519 is highly recommended for mechanistic studies focused on transcriptional elongation. It rapidly inhibits the phosphorylation of the RNA polymerase II C-terminal domain, making it an ideal tool compound for studying the depletion of short-lived survival proteins like Mcl-1 and XIAP in apoptosis-resistant cell lines [1].

Overcoming Stromal-Mediated Drug Resistance

AT7519 is uniquely positioned for assays involving co-cultures of cancer cells and bone marrow stromal cells (BMSCs). Its secondary mechanism of activating GSK-3β allows it to bypass the proliferative advantages and protective signaling conferred by the tumor microenvironment, making it superior to strictly selective CDK inhibitors in these complex models [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

417.052608 Da

Monoisotopic Mass

417.052608 Da

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Lucas CD, Dorward DA, Tait MA, Fox S, Marwick JA, Allen KC, Robb CT, Hirani N, Haslett C, Duffin R, Rossi AG. Downregulation of Mcl-1 has anti-inflammatory pro-resolution effects and enhances bacterial clearance from the lung. Mucosal Immunol. 2013 Nov 27. doi: 10.1038/mi.2013.102. [Epub ahead of print] PubMed PMID: 24280938.
2: Dolman ME, den Hartog IJ, Molenaar JJ, Schellens JH, Beijnen JH, Sparidans RW. Liquid chromatography-tandem mass spectrometric assay for the cyclin-dependent kinase inhibitor AT7519 in mouse plasma. J Pharm Biomed Anal. 2014 Jan 25;88:216-20. doi: 10.1016/j.jpba.2013.08.051. Epub 2013 Sep 12. PubMed PMID: 24080524.
3: Alessandri AL, Duffin R, Leitch AE, Lucas CD, Sheldrake TA, Dorward DA, Hirani N, Pinho V, de Sousa LP, Teixeira MM, Lyons JF, Haslett C, Rossi AG. Induction of eosinophil apoptosis by the cyclin-dependent kinase inhibitor AT7519 promotes the resolution of eosinophil-dominant allergic inflammation. PLoS One. 2011;6(9):e25683. doi: 10.1371/journal.pone.0025683. Epub 2011 Sep 30. PubMed PMID: 21984938; PubMed Central PMCID: PMC3184151.
4: Mahadevan D, Plummer R, Squires MS, Rensvold D, Kurtin S, Pretzinger C, Dragovich T, Adams J, Lock V, Smith DM, Von Hoff D, Calvert H. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Ann Oncol. 2011 Sep;22(9):2137-43. doi: 10.1093/annonc/mdq734. Epub 2011 Feb 16. PubMed PMID: 21325451.
5: Squires MS, Cooke L, Lock V, Qi W, Lewis EJ, Thompson NT, Lyons JF, Mahadevan D. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples. Mol Cancer Ther. 2010 Apr;9(4):920-8. doi: 10.1158/1535-7163.MCT-09-1071. Epub 2010 Mar 30. PubMed PMID: 20354122.
6: Santo L, Vallet S, Hideshima T, Cirstea D, Ikeda H, Pozzi S, Patel K, Okawa Y, Gorgun G, Perrone G, Calabrese E, Yule M, Squires M, Ladetto M, Boccadoro M, Richardson PG, Munshi NC, Anderson KC, Raje N. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. Oncogene. 2010 Apr 22;29(16):2325-36. doi: 10.1038/onc.2009.510. Epub 2010 Jan 25. PubMed PMID: 20101221; PubMed Central PMCID: PMC3183744.
7: Squires MS, Feltell RE, Wallis NG, Lewis EJ, Smith DM, Cross DM, Lyons JF, Thompson NT. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Mol Cancer Ther. 2009 Feb;8(2):324-32. doi: 10.1158/1535-7163.MCT-08-0890. Epub 2009 Jan 27. PubMed PMID: 19174555.
8: Wyatt PG, Woodhead AJ, Berdini V, Boulstridge JA, Carr MG, Cross DM, Davis DJ, Devine LA, Early TR, Feltell RE, Lewis EJ, McMenamin RL, Navarro EF, O'Brien MA, O'Reilly M, Reule M, Saxty G, Seavers LC, Smith DM, Squires MS, Trewartha G, Walker MT, Woolford AJ. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. J Med Chem. 2008 Aug 28;51(16):4986-99. doi: 10.1021/jm800382h. Epub 2008 Jul 26. PubMed PMID: 18656911.

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